![molecular formula C26H26N4O4S B2771950 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1112034-93-1](/img/structure/B2771950.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
1. Synthesis of the Compound
The compound is synthesized through a multi-step process involving the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various substituents. The initial step involves reacting the amine with 4-methylbenzenesulfonyl chloride under alkaline conditions to yield sulfonamide derivatives. These intermediates are then further reacted with bromo-N-(un/substituted phenyl)acetamides to produce the final compound .
2.1 Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibition of key enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) treatment.
- Acetylcholinesterase : Relevant in Alzheimer's disease (AD) therapy due to its role in neurotransmitter breakdown .
The synthesized compounds demonstrated varying degrees of inhibition against these enzymes in vitro, suggesting potential therapeutic applications.
2.2 Antioxidant Properties
Studies have shown that certain benzodioxin derivatives have antioxidant effects by inhibiting lipid peroxidation. For example, compounds derived from 2,3-dihydrobenzodioxins were found to be potent inhibitors of copper-induced peroxidation in low-density lipoproteins (LDL), outperforming standard antioxidants like probucol .
The biological activity of this compound is thought to involve:
- Interaction with Enzymatic Pathways : The compound's structure allows it to bind effectively to enzyme active sites or allosteric sites.
- Formation of Stable Complexes : Its ability to form stable complexes with metal ions may influence various biochemical pathways and enhance its therapeutic efficacy .
4. Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
5. Conclusion
This compound represents a promising candidate for further pharmacological research due to its diverse biological activities and mechanisms of action. Continued investigation into its efficacy and safety profiles will be essential for developing therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives typically involves multi-step reactions that include the formation of benzodioxin moieties followed by functionalization with acetamides and sulfonamides. For instance, research has shown that derivatives can be synthesized through reactions involving 2,3-dihydro-1,4-benzodioxin derivatives with various electrophiles under controlled conditions to yield target compounds with desired biological activities .
Anti-Diabetic Potential
Recent studies have highlighted the anti-diabetic properties of compounds derived from N-(2,3-dihydro-1,4-benzodioxin) structures. For example, a series of new acetamides were synthesized and evaluated for their ability to inhibit α-glucosidase enzyme activity. This enzyme plays a crucial role in carbohydrate metabolism and its inhibition can lead to lower blood sugar levels in diabetic patients .
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them potential candidates for treating Alzheimer's disease and other neurodegenerative disorders. The enzyme inhibitory studies conducted on sulfonamide derivatives have shown promising results against acetylcholinesterase, an enzyme associated with cognitive decline .
Antioxidant Activity
Some studies have also explored the antioxidant properties of related compounds. Antioxidants are essential in combating oxidative stress implicated in various diseases including cancer and cardiovascular diseases. The evaluation of these compounds for antioxidant capacity is an ongoing area of research .
Case Studies
Several case studies illustrate the practical applications of N-(2,3-dihydro-1,4-benzodioxin) derivatives:
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-16(2)30-25(32)24-23(19(14-29(24)3)17-7-5-4-6-8-17)28-26(30)35-15-22(31)27-18-9-10-20-21(13-18)34-12-11-33-20/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKWFCPZOZRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。